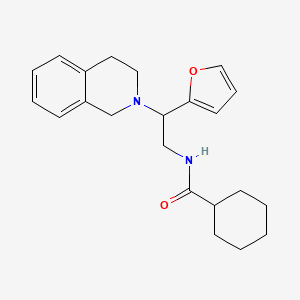![molecular formula C16H20N2O3S B2942302 (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide CAS No. 898363-92-3](/img/structure/B2942302.png)
(Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Thiazolo[3,2-a]pyrimidines, which share structural similarities with the compound of interest, have shown significant anticonvulsant activity. Derivatives like 7-alkoxy[1,2,4]triazolo[3,4‐b]benzothiazol-3(2H)‐ones have been synthesized and evaluated for their effectiveness against seizures induced by maximal electroshock (MES) in rodents. Compounds such as 7-propoxy[1,2,4]triazolo[3,4‐b]benzothiazol-3(2H)‐one demonstrated high activity and safety profiles, suggesting potential for the development of new anticonvulsant drugs (Dachuan Liu et al., 2014).
Antimicrobial and Antifungal Activities
Benzothiazole pyrimidine derivatives have been shown to possess significant antibacterial and antifungal properties. A series of synthesized compounds demonstrated excellent in vitro activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Such findings underscore the potential of thiazole and benzothiazole derivatives in the development of new antimicrobial agents (S. Maddila et al., 2016).
Anti-inflammatory and Neuroprotective Effects
Compounds structurally related to (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide have shown promise in the treatment of inflammatory skin diseases and neurodegenerative conditions. Thiazolidinedione derivatives, for instance, have demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ), leading to significant anti-inflammatory effects in models of allergic contact dermatitis. These findings highlight the potential of such compounds in treating inflammatory conditions and possibly neurodegenerative diseases (M. Venkatraman et al., 2004).
Synthesis of Heterocyclic Systems
Compounds like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate have been utilized in the synthesis of various heterocyclic systems, including pyrimidinones, pyridazinones, and triazolopyrimidines. These systems are crucial in the development of pharmacological agents due to their diverse biological activities. The methodologies employed in these syntheses offer insights into potential synthetic routes and applications for (Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide (R. Toplak et al., 1999).
Eigenschaften
IUPAC Name |
N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-5-6-15(19)17-16-18(7-4-2)11-8-12-13(21-10-20-12)9-14(11)22-16/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAVTXMKMCWGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=CC3=C(C=C2S1)OCO3)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

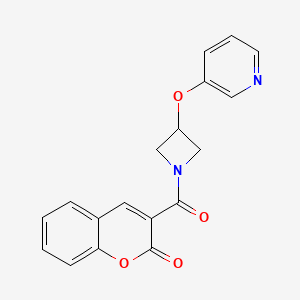
![17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2942223.png)
![3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B2942225.png)
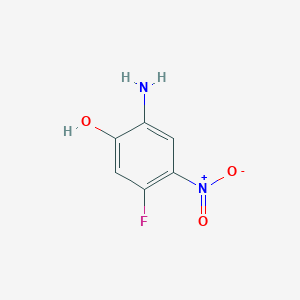
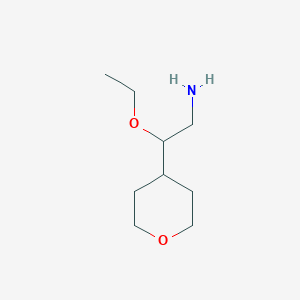
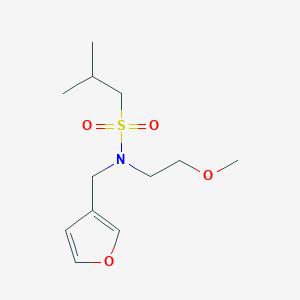
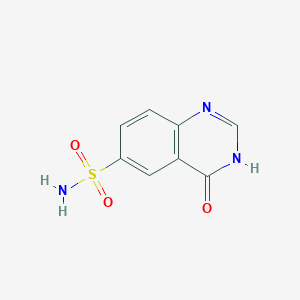
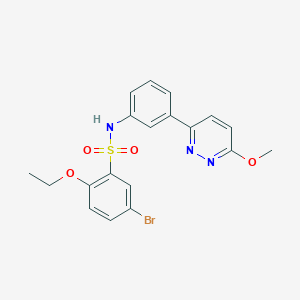
![3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2942235.png)
![Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2942237.png)
![2,5-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2942238.png)
![rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2942239.png)

